

Molinate environmental fate and transport

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molinate**

Cat. No.: **B1677398**

[Get Quote](#)

An In-depth Technical Guide on the Environmental Fate and Transport of **Molinate**

Introduction

Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate) is a selective thiocarbamate herbicide primarily used to control grassy weeds in rice cultivation.^{[1][2]} Its application directly to flooded rice paddies necessitates a thorough understanding of its behavior in the environment to assess potential risks to non-target organisms and ecosystems.^{[3][4]} This technical guide provides a comprehensive overview of the environmental fate and transport of **molinate**, detailing its degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. The information is intended for researchers, environmental scientists, and regulatory professionals.

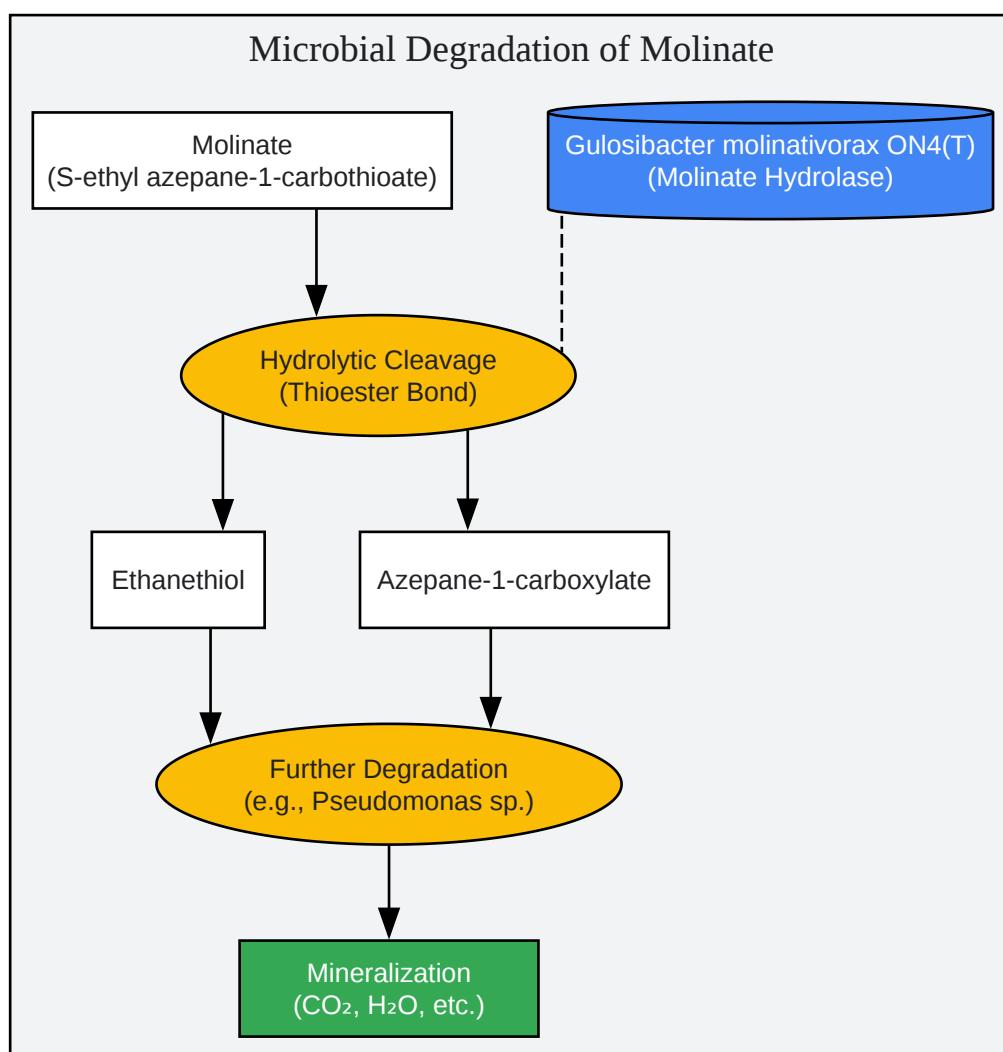
Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties influence its solubility, volatility, and sorption to soil and sediment, which in turn dictate its distribution and persistence.

Property	Value	Reference
Chemical Formula	$C_9H_{17}NOS$	[5]
Molecular Weight	187.30 g/mol	[1] [6]
CAS Number	2212-67-1	[1]
Appearance	Clear liquid with an aromatic odor	[1] [6]
Water Solubility	880 mg/L (at 20-25°C)	[1] [5]
Vapor Pressure	746 mPa (5.6×10^{-3} mm Hg) at 25°C	[1] [6]
Log K _{ow} (Octanol-Water Partition Coefficient)	2.88 - 3.2	[1] [5] [6]
K _{oc} (Soil Organic Carbon-Water Partitioning Coefficient)	80 - 190 cm ³ /g	[1] [6]
Henry's Law Constant	4.10×10^{-6} atm·m ³ /mol (estimated)	[6]

Environmental Degradation

Molinate dissipates from the environment through a combination of biotic and abiotic processes. The relative importance of each pathway is highly dependent on environmental conditions such as soil type, moisture content, temperature, and sunlight exposure.


Biotic Degradation

Microbial metabolism is a primary factor in the dissipation of **molinate** from soil and water systems.[\[1\]](#) A variety of bacteria and fungi are capable of transforming **molinate**, sometimes utilizing it as a source of nutrients and energy.[\[3\]](#)[\[7\]](#)

Under aerobic conditions, degradation often proceeds via oxidative routes.[\[7\]](#) However, the most well-documented pathway involves a hydrolytic mechanism, particularly by the actinobacterium *Gulosibacter molinativorax* ON4(T).[\[3\]](#)[\[8\]](#) This bacterium produces a **molinate** hydrolase enzyme that cleaves the thioester bond of the **molinate** molecule.[\[8\]](#) This initial

cleavage is a critical detoxification step, releasing ethanethiol and azepane-1-carboxylate.[8] These intermediate metabolites are then further degraded and mineralized by other microorganisms within the microbial consortium.[8]

Most known degradation pathways for **molinate** can lead to the formation of partially oxidized metabolites that are more toxic and persistent than the parent compound.[7] However, the complete mineralization pathway facilitated by mixed microbial cultures can break **molinate** down into innocuous compounds.[8]

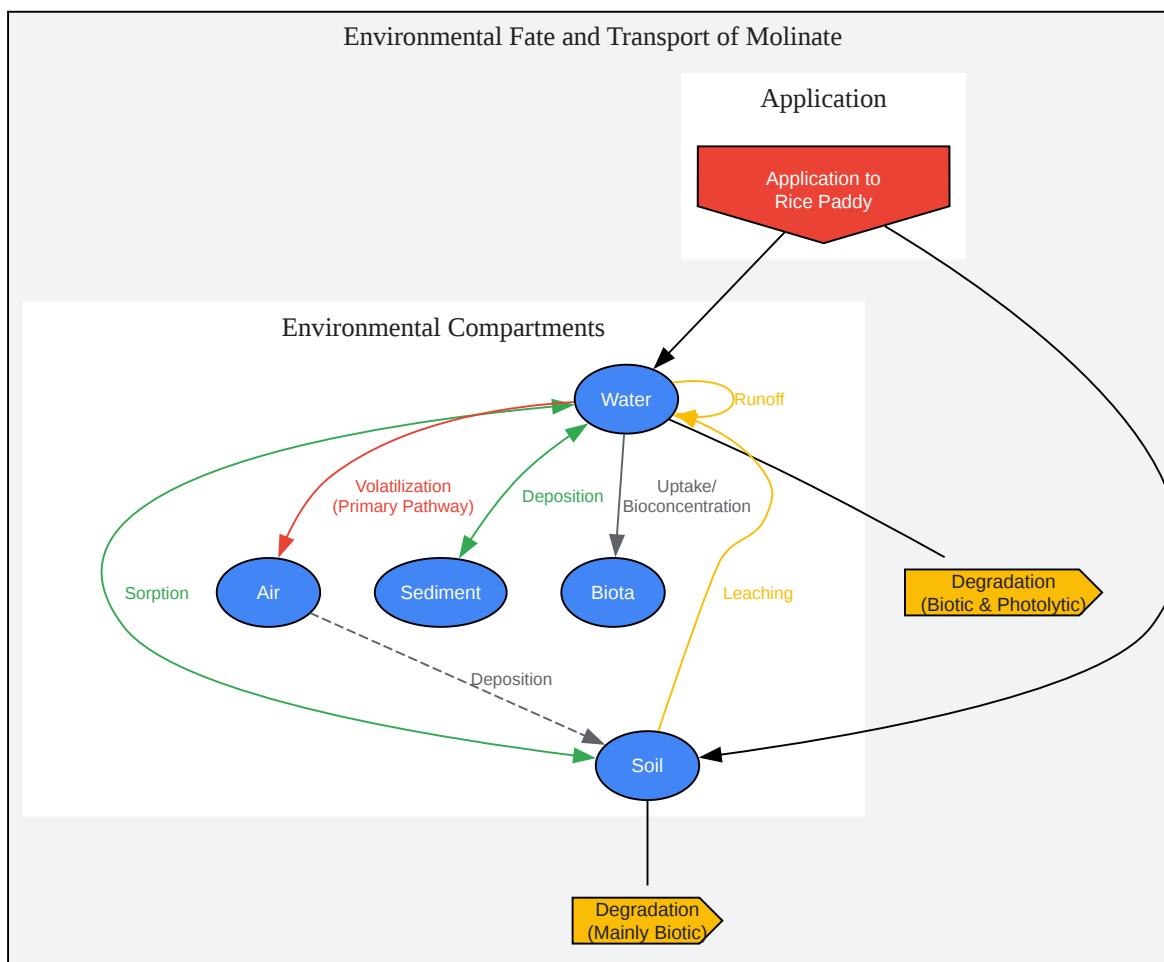
[Click to download full resolution via product page](#)

Caption: Putative microbial degradation pathway of **molinate**.

Experimental Protocol: Microbial Degradation Study (Batch Reactor)

This protocol describes a typical laboratory experiment to assess the microbial degradation of **molinate**.

- Inoculum Preparation: A defined mixed bacterial culture, such as one containing *Gulosibacter molinativorax*, is grown in a suitable nutrient broth.[9]
- Reactor Setup: The experiment is conducted in a batch reactor. The basal medium contains mineral salts and **molinate** as the sole carbon and nitrogen source at a known concentration (e.g., 187 mg/L).[9]
- Incubation Conditions: The reactor is inoculated with the prepared culture. Key operating parameters are controlled and monitored:
 - Temperature: Maintained at a specific level (e.g., studies tested temperatures from 15°C to 35°C).[9]
 - pH: Kept within a defined range.[9]
 - Aeration: The culture is aerated to ensure aerobic conditions, if applicable.[9]
- Sampling and Analysis: Samples are withdrawn from the reactor at regular intervals.
- Quantification: The concentration of **molinate** and its degradation products (e.g., 2-oxo-**molinate**) in the samples is determined using analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9]
- Data Analysis: The rate of **molinate** degradation and the rate of microbial growth are calculated from the concentration-time data.[9]


Abiotic Degradation

Abiotic processes, including photolysis and hydrolysis, also contribute to the breakdown of **molinate**, although their significance varies.

- Photodegradation (Photolysis): **Molinate** can be degraded by sunlight, particularly in aqueous environments.[1][10] Studies have shown that photodecomposition products are present in water from treated fields.[10] The process can be enhanced by photocatalysts. The degradation of **molinate** has been demonstrated to follow apparent first-order kinetics in the presence of a TiO₂ photocatalyst or through a photo-Fenton reaction.[11]
- Hydrolysis: **Molinate** is relatively stable to hydrolysis in acidic and alkaline conditions, typically within an environmental pH range of 5 to 9.[6] Therefore, chemical hydrolysis is generally considered a minor degradation pathway compared to microbial degradation and volatilization.

Environmental Transport and Mobility

The movement of **molinate** between air, water, and soil is a critical aspect of its environmental risk profile. Its high water solubility and volatility, combined with low soil sorption, indicate a potential for significant transport.

[Click to download full resolution via product page](#)

Caption: Conceptual model of **molinate**'s environmental fate and transport.

Volatilization

Due to its relatively high vapor pressure, volatilization is a primary mode of dissipation for **molinate**, especially from the water surface of flooded rice paddies.[10][12][13] Studies

monitoring treated fields have confirmed that volatilization from water is the main dissipation mechanism.[10][13] The estimated atmospheric half-life for vapor-phase **molinate** reacting with hydroxyl radicals is approximately 12 hours.[6]

Mobility in Soil

Molinate is expected to have high mobility in soil.[6] Its low soil organic carbon-water partitioning coefficient (K_{oc} of 80-190) indicates that it binds poorly to soil particles.[1][6] This, combined with its high water solubility, creates a potential for leaching into lower soil profiles and contaminating groundwater.[1][6] However, its relatively short soil half-life can mitigate the extent of leaching.

Experimental Protocol: Soil Column Leaching Study

This protocol outlines a method to assess the mobility of **molinate** in soil, adapted from OECD guidelines.

- Column Preparation: A glass or stainless steel column is uniformly packed with sieved soil. The soil is pre-conditioned to a specific moisture content.
- Tracer Application: A non-sorbing tracer (e.g., bromide) is often applied to characterize the water flow through the column.
- **Molinate** Application: A known amount of **molinate** (often radiolabeled for easier detection) is applied to the top surface of the soil column.
- Elution: The column is eluted with a simulated rainfall solution (e.g., 0.01 M CaCl_2) at a constant, slow flow rate for an extended period (e.g., 48 hours).
- Leachate Collection: The leachate (water passing through the column) is collected in fractions over time.
- Analysis:
 - Leachate: Each fraction is analyzed for the concentration of **molinate**, its metabolites, and the tracer using appropriate methods (e.g., Liquid Scintillation Counting for radiolabeled compounds, GC or LC-MS for non-labeled).

- Soil: After elution, the soil column is sectioned into segments (e.g., every 5 cm). Each segment is extracted and analyzed to determine the vertical distribution of the remaining **molinate** and its degradation products.
- Data Interpretation: The results are used to generate a breakthrough curve and determine the distribution of the chemical in the soil profile, providing a measure of its leaching potential.

Transport in Water

As it is applied directly to water, **molinate** is readily transported via surface water runoff. It has been detected in irrigation supply water and at higher concentrations in drainage water from rice farms.[\[5\]](#)[\[14\]](#) This indicates a risk of contamination for adjacent surface water bodies.[\[4\]](#)

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. Bioconcentration is a specific component of this, referring to uptake from water alone.

The Bioconcentration Factor (BCF) is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at equilibrium.[\[15\]](#)[\[16\]](#) Based on its octanol-water partition coefficient ($\text{Log K}_{\text{ow}} \approx 2.9$) and available studies, **molinate** is considered to have a low to moderate potential for bioconcentration in aquatic organisms.[\[6\]](#)

Experimental Protocol: Bioconcentration in Fish

This protocol is based on the OECD 305 guideline for determining the bioconcentration of a chemical in fish.

- Test Organism: A suitable fish species (e.g., rainbow trout or bluegill sunfish) is selected.
- Acclimation: Fish are acclimated to the test conditions (water quality, temperature) for a specified period.
- Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of **molinate** in water for an extended period (e.g., 28 days). The water concentration of **molinate** is monitored regularly to ensure it remains stable.

- Sampling (Uptake): Sub-samples of fish are taken at various time points during the exposure phase to determine the internal concentration of **molinate**.
- Depuration Phase (Optional): After the exposure phase, the remaining fish are transferred to clean, **molinate**-free water. They are held for a period to measure the rate at which the chemical is eliminated from their tissues.
- Sampling (Depuration): Fish are sampled at intervals during the depuration phase.
- Analysis: Water and fish tissue samples are analyzed for **molinate** concentration using validated analytical methods.
- BCF Calculation: The steady-state BCF is calculated as the concentration in the fish (C_f_) divided by the concentration in the water (C_w_). If steady-state is not reached, the BCF can be calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂). [\[16\]](#)

Summary of Quantitative Fate Data

The following tables summarize key quantitative values related to the environmental fate of **molinate**.

Table 1: Degradation Half-Life (DT₅₀ / t_{1/2}) Data

Medium/Condition	Half-Life Value	Reference
Soil (Field)	5 - 21 days	[1]
Soil (Moist, Lab)	3 weeks (21 days)	[13]
Soil (Flooded, Lab)	10 weeks (70 days)	[13]
Soil (Flooded, Acidic)	up to 160 days	[5]
Soil (Surface, Field)	23.9 days	[12]
Water (Paddy Field)	3 - 10 days	[4]
Water (Field Study)	5.1 days	[12]
Atmosphere (Vapor Phase)	~12 hours (estimated)	[6]

Table 2: Partitioning and Mobility Data

Parameter	Value	Significance	Reference
K_oc_ (Soil Sorption)	80 - 190 cm ³ /g	Low sorption, high mobility potential	[1][6]
Log K_ow_	2.88 - 3.2	Low to moderate bioconcentration potential	[1][5][6]
BCF (Bioconcentration Factor)	Low to Moderate	Low to moderate potential to accumulate in aquatic organisms from water	[6]

Conclusion

The environmental fate of **molinate** is characterized by several key processes. Its primary route of dissipation from treated rice paddies is volatilization from the water surface.[10][13] Microbial degradation is the dominant breakdown process in soil and water, though the persistence of **molinate** increases significantly in flooded, anaerobic soil conditions.[1][5][13] Due to its high water solubility and low soil sorption coefficient, **molinate** is mobile in soil and has the potential to leach into groundwater and be transported via surface runoff into adjacent water bodies.[1][5][6] Its potential for bioaccumulation in aquatic organisms is considered low to moderate.[6] A comprehensive understanding of these pathways and the factors that influence them is essential for managing the use of **molinate** and mitigating its environmental impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - MOLINATE [extoxnet.orst.edu]

- 2. Molinate - OEHHA [oehha.ca.gov]
- 3. Microbial degradation of the herbicide molinate by defined cultures and in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molinate in freshwater and marine water [waterquality.gov.au]
- 6. Molinate | C9H17NOS | CID 16653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of operating parameters on molinate biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocatalytic degradation of molinate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The degradation of [14C]molinate in soil under flooded and nonflooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 15. Bioconcentration - Wikipedia [en.wikipedia.org]
- 16. chemsafetypro.com [chemsafetypro.com]
- To cite this document: BenchChem. [Molinate environmental fate and transport]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677398#molinate-environmental-fate-and-transport\]](https://www.benchchem.com/product/b1677398#molinate-environmental-fate-and-transport)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com